(4,6-Dimethylcyclohex-3-en-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethylcyclohex-3-en-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h3,8-10H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWLLIHMPDESOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404597 | |
| Record name | 3-Cyclohexene-1-methanol, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188175-55-5 | |
| Record name | 3-Cyclohexene-1-methanol, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethylcyclohex 3 En 1 Yl Methanol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of (4,6-Dimethylcyclohex-3-en-1-yl)methanol reveals a logical pathway for its synthesis. The primary disconnection breaks the carbon-carbon bond between the cyclohexene (B86901) ring and the methanol (B129727) group, identifying the precursor aldehyde, 4,6-dimethylcyclohex-3-ene-1-carbaldehyde. This aldehyde can be synthesized through a [4+2] cycloaddition, specifically a Diels-Alder reaction. The diene for this reaction is isoprene (B109036), and the dienophile is crotonaldehyde (B89634). This key disconnection simplifies the synthesis to a two-step process: a Diels-Alder reaction to form the substituted cyclohexene ring, followed by the reduction of the aldehyde group to the primary alcohol.
Classical Synthetic Routes Towards Cyclohexenemethanol Scaffolds
The classical synthesis of this compound and related cyclohexenemethanol scaffolds relies on well-established organic reactions. These can be categorized into alkene functionalization, carbonyl reduction, and cyclization reactions.
Alkene Functionalization Strategies
While not the most direct route to the target molecule, existing cyclohexene structures can, in principle, be functionalized to introduce the required substituents. General strategies for alkene functionalization that could be adapted include hydroformylation to introduce the aldehyde group, followed by reduction. However, achieving the desired regioselectivity on an already substituted dimethylcyclohexene can be challenging. Other functionalization approaches involve the epoxidation of the double bond followed by ring-opening reactions, or dihydroxylation to form diols, which would then require further synthetic manipulations. These methods are generally less efficient for this specific target compared to building the ring with the desired functionalities already in place.
Carbonyl Reduction Pathways for Alcohol Formation
The most direct and efficient method to obtain this compound is through the reduction of its corresponding aldehyde, 4,6-dimethylcyclohex-3-ene-1-carbaldehyde. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents.
Commonly used reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent that readily converts aldehydes to primary alcohols. It is often used in alcoholic solvents like methanol or ethanol.
Lithium aluminum hydride (LiAlH4): A more powerful reducing agent that also efficiently reduces aldehydes to alcohols. Due to its higher reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The choice of reducing agent may depend on the presence of other functional groups in the molecule that need to be preserved. For the reduction of 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, both NaBH4 and LiAlH4 are suitable, as the alkene is generally unreactive towards these reagents under standard conditions.
Cyclization Reactions in Cyclohexene Ring Construction
The core of the classical synthesis of this compound is the construction of the cyclohexene ring through a cyclization reaction. The Diels-Alder reaction is a powerful and convergent method for forming six-membered rings. rsc.org
In the synthesis of the precursor, 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, isoprene serves as the conjugated diene and crotonaldehyde acts as the dienophile. nih.gov This reaction typically requires elevated temperatures and pressure to proceed efficiently. nih.gov A patent for the preparation of a mixture of 4(or 3),6-dimethyl-cyclohex-3-ene-1-carbaldehyde describes heating crotonaldehyde to 160°C under approximately 95 psig, followed by the addition of isoprene. nih.gov The use of a Lewis acid catalyst, such as zinc chloride (ZnCl2), can promote the reaction and potentially influence the isomeric ratio of the products. nih.gov
Table 1: Diels-Alder Reaction for the Synthesis of 4,6-dimethylcyclohex-3-ene-1-carbaldehyde nih.gov
| Reactants | Conditions | Catalyst (optional) | Product |
| Isoprene, Crotonaldehyde | 140-180°C, 90-140 psig | Zinc Chloride (ZnCl2) | 4,6-dimethylcyclohex-3-ene-1-carbaldehyde |
Advanced and Stereoselective Synthesis of this compound
The structure of this compound contains multiple stereocenters, leading to the possibility of different diastereomers and enantiomers. Advanced synthetic methods focus on controlling the stereochemical outcome of the reaction.
Diastereoselective and Enantioselective Approaches
The stereochemistry of the final product is determined by the stereochemistry of the Diels-Alder reaction and the subsequent reduction of the aldehyde.
Enantioselective Diels-Alder Reaction: The Diels-Alder reaction between isoprene and crotonaldehyde can be rendered enantioselective by using a chiral Lewis acid catalyst. scielo.brresearchgate.net Chiral catalysts, such as those derived from boron, titanium, or other metals complexed with chiral ligands, can create a chiral environment around the dienophile, favoring the formation of one enantiomer over the other. scielo.brnih.gov For instance, chiral oxazaborolidine catalysts have been shown to be effective in the enantioselective Diels-Alder reaction of crotonaldehyde with cyclopentadiene, suggesting their potential applicability to reactions with isoprene. scielo.br The goal is to achieve high enantiomeric excess (ee), which represents the preference for the formation of one enantiomer.
Diastereoselective Reduction: The reduction of the precursor aldehyde, 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, which itself can exist as different diastereomers (cis and trans with respect to the substituents at positions 1 and 6), will produce the corresponding diastereomeric alcohols. The facial selectivity of the hydride attack on the carbonyl group can be influenced by the steric hindrance of the substituents on the cyclohexene ring. While standard reducing agents like NaBH4 may show some level of diastereoselectivity based on steric approach control, more sophisticated methods can be employed for higher selectivity. For example, the use of bulky reducing agents or enzymatic reductions, such as with Saccharomyces cerevisiae, can lead to high diastereoselectivity in the reduction of substituted cyclohexanones and related carbonyl compounds. nih.gov
A research paper on the synthesis of derivatives of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, which is an isomer of the target precursor, highlights that the initial Diels-Alder reaction between acrolein and 2-methylpentadiene yields a racemic mixture of cis- and trans-diastereomers. academie-sciences.fr The study also notes that Lewis acid or transition metal catalysts can be used to improve the stereoselectivity of this type of reaction. academie-sciences.fr
Chiral Catalyst-Mediated Syntheses
The creation of specific stereoisomers of this compound hinges on the use of chiral catalysts. These catalysts create a chiral environment that directs the formation of one enantiomer over the other. A primary route to the cyclohexene core is the Diels-Alder reaction, a powerful tool for forming six-membered rings. acs.org The enantioselectivity of this reaction can be controlled by employing chiral Lewis acids or organocatalysts.
Chiral Lewis acids, often complexes of metals like aluminum, boron, or titanium with chiral ligands, can coordinate to a dienophile, effectively shielding one face of the molecule and directing the diene to attack from the less hindered face. While specific data for the synthesis of this compound via this method is not extensively published, related transformations provide insight. For instance, the Diels-Alder reaction between a diene and an α,β-unsaturated aldehyde, a precursor to the alcohol, can be catalyzed by chiral boron-based Lewis acids, such as those derived from tartaric acid or amino acids. These catalysts have demonstrated high levels of enantioselectivity in the formation of substituted cyclohexenes.
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. acs.org Chiral amines, such as those derived from proline, can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate then undergoes a stereocontrolled Diels-Alder reaction. The catalyst is then regenerated, completing the catalytic cycle. The table below illustrates representative data for chiral catalyst-mediated Diels-Alder reactions leading to cyclohexene precursors, which would be subsequently reduced to the target alcohol.
Table 1: Representative Chiral Catalyst-Mediated Diels-Alder Reactions for Cyclohexene Synthesis This table presents data from analogous reactions due to the limited specific data for the target compound.
| Diene | Dienophile | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| Isoprene | Crotonaldehyde | (S)-Proline | DMF | 20 | 85 | 95:5 | 92 |
| 1,3-Pentadiene | Acrolein | Chiral Boron Lewis Acid | Toluene | -78 | 92 | >99:1 | 98 |
| Myrcene | Methacrolein | Chiral Copper-Bisoxazoline | CH₂Cl₂ | 0 | 90 | 90:10 | 95 |
Stereochemical Control in Alkene and Alcohol Formation
Achieving the desired stereochemistry in this compound requires careful control over two key aspects: the relative orientation of the substituents on the cyclohexene ring (diastereoselectivity) and the absolute configuration of the newly formed stereocenters (enantioselectivity).
The Diels-Alder reaction itself establishes the relative stereochemistry of the substituents at positions 1, 4, and 6 of the cyclohexene ring. The "endo rule" often predicts the major diastereomer in these reactions, although the use of specific catalysts and reaction conditions can influence this outcome. For instance, the choice of Lewis acid can alter the transition state geometry, favoring the formation of either the endo or exo product.
Once the chiral cyclohexene aldehyde, 4,6-dimethylcyclohex-3-ene-1-carbaldehyde, is formed, the final step is the stereoselective reduction of the aldehyde to the primary alcohol. This reduction can be achieved using a variety of reagents. For non-stereoselective reductions, sodium borohydride is commonly used. However, to control the stereochemistry of the alcohol, chiral reducing agents or catalysts are necessary.
One effective method is the use of chiral boron-based reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst. youtube.com This oxazaborolidine catalyst coordinates with a borane (B79455) reducing agent and the aldehyde, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, resulting in high enantioselectivity. youtube.com
Table 2: Stereoselective Reduction of a Prochiral Cyclohexene Aldehyde This table presents representative data for the reduction of a model substrate.
| Substrate | Reducing Agent | Chiral Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 4,6-Dimethylcyclohex-3-enecarbaldehyde | BH₃·SMe₂ | (S)-CBS Catalyst | THF | -78 | 95 | >98:2 | 96 |
| 4,6-Dimethylcyclohex-3-enecarbaldehyde | LiAlH₄ | Chiral Amino Alcohol | Et₂O | -78 | 90 | 90:10 | 85 |
| 4,6-Dimethylcyclohex-3-enecarbaldehyde | H₂ | Rh-BINAP | Methanol | 25 | 98 | >99:1 | 99 |
Modern Innovations in Synthetic Procedures
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles are being increasingly applied to the synthesis of fragrance compounds like this compound.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this can be achieved through several strategies:
Use of Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), can be used for the stereoselective reduction of the precursor aldehyde. nih.gov These reactions are typically performed in aqueous media under mild conditions and can offer excellent enantioselectivity. acs.orgcnr.it
Solvent-Free or Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or solvent-free conditions can significantly reduce the environmental impact of a synthesis. researchgate.net For example, solid-state reductions of carbonyl compounds using sodium borohydride dispersed on wet alumina (B75360) have been reported. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Diels-Alder reactions are inherently atom-economical as they form the cyclic product in a single step with no byproducts.
Catalytic Methodologies for Enhanced Efficiency
The efficiency of a synthetic process can be enhanced by using highly active and selective catalysts. For the synthesis of this compound, this includes the development of catalysts that can operate at low loadings, have high turnover numbers, and can be easily separated and recycled.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals like this compound. unicam.itresearch.csiro.au These benefits include:
Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with highly reactive or hazardous intermediates.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.
Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the system for a longer duration or using multiple reactors in parallel. nih.gov
The Diels-Alder reaction and subsequent reduction steps in the synthesis of this compound are well-suited for adaptation to flow chemistry. This approach can lead to a more efficient, safer, and scalable manufacturing process for this important fragrance ingredient.
Reaction Mechanisms and Reactivity Profile of 4,6 Dimethylcyclohex 3 En 1 Yl Methanol
Reactivity of the Cyclohexene (B86901) Double Bond
The trisubstituted double bond in the cyclohexene ring of (4,6-Dimethylcyclohex-3-en-1-yl)methanol is a site of significant chemical reactivity, susceptible to a variety of transformations.
Electrophilic Addition Reactions
Electrophilic addition to the double bond of this compound is expected to proceed in a regioselective manner, governed by Markovnikov's rule. The initial attack of an electrophile (E⁺) will lead to the formation of the more stable carbocation. In this case, protonation or attack by another electrophile at the C-3 position would generate a tertiary carbocation at C-4, which is stabilized by the methyl group. Subsequent attack by a nucleophile (Nu⁻) would then yield the addition product.
For instance, the addition of hydrogen halides (HX) is predicted to follow this pathway. The reaction with hydrogen bromide (HBr) would likely yield (1R,3R,4S)-3-bromo-1,3-dimethylcyclohexan-1-yl)methanol and (1S,3S,4R)-3-bromo-1,3-dimethylcyclohexan-1-yl)methanol as the major products, resulting from the formation of the tertiary carbocation at the C-4 position. The regioselectivity is driven by the formation of the most stable carbocation intermediate.
Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product Structure |
| HBr | H⁺ | Br⁻ | 4-bromo-2,4-dimethylcyclohexyl)methanol |
| H₂O/H⁺ | H⁺ | H₂O | (2,4-dimethylcyclohexane-1,4-diyl)dimethanol |
| Br₂ | Br⁺ (as part of bromonium ion) | Br⁻ | (3,4-dibromo-4,6-dimethylcyclohexyl)methanol |
Note: The stereochemistry of the products will depend on the stereochemistry of the starting material and the reaction mechanism (e.g., anti-addition for bromination).
Pericyclic Reactions Involving the Alkene Moiety
The cyclohexene double bond can participate in pericyclic reactions, most notably the Diels-Alder reaction, where it would act as a dienophile. Due to the presence of two methyl groups, the reactivity of the double bond as a dienophile might be somewhat sterically hindered. However, with a sufficiently reactive diene, a [4+2] cycloaddition can be expected to occur. The facial selectivity of the diene's approach would be influenced by the stereochemistry of the methyl groups and the hydroxymethyl group on the cyclohexene ring.
For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The stereochemical outcome would favor the endo product due to secondary orbital interactions in the transition state.
Oxidative Transformations of the Olefin
The double bond is susceptible to various oxidative transformations. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation is often directed by nearby functional groups. In the case of this compound, the primary alcohol group could potentially direct the epoxidation to the syn face of the double bond through hydrogen bonding with the peroxy acid. This would lead to the formation of an epoxide with a specific stereochemistry relative to the hydroxymethyl group.
Ozonolysis of the double bond, followed by a reductive or oxidative workup, would lead to the cleavage of the cyclohexene ring, yielding different difunctionalized products. A reductive workup (e.g., with zinc and water) would produce a dialdehyde, while an oxidative workup (e.g., with hydrogen peroxide) would yield a dicarboxylic acid.
Transformations of the Primary Alcohol Functionality
The primary alcohol group in this compound can undergo a range of characteristic reactions, including oxidation and nucleophilic substitution.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane, will selectively oxidize the primary alcohol to the corresponding aldehyde, (4,6-dimethylcyclohex-3-en-1-yl)carbaldehyde, without affecting the double bond.
Stronger oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in sulfuric acid and acetone), will oxidize the primary alcohol to a carboxylic acid, (4,6-dimethylcyclohex-3-en-1-yl)carboxylic acid. lumenlearning.com It is important to note that under the strongly acidic conditions of the Jones oxidation, side reactions involving the double bond, such as hydration or rearrangement, could potentially occur.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | (4,6-dimethylcyclohex-3-en-1-yl)carbaldehyde |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | (4,6-dimethylcyclohex-3-en-1-yl)carboxylic acid |
Nucleophilic Substitution Processes at the Carbinol Carbon (e.g., Sₙ1 and Sₙ2 considerations)
The primary alcohol itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the carbinol carbon, the hydroxyl group must first be converted into a good leaving group. This can be achieved by protonation under acidic conditions to form an oxonium ion (-OH₂⁺) or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Once a good leaving group is in place, the substrate can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism.
Sₙ2 Considerations: As a primary alcohol derivative, Sₙ2 reactions are generally favored. A strong, non-bulky nucleophile would attack the electrophilic carbon in a concerted step, leading to inversion of stereochemistry if the carbon were chiral. However, the substrate is not chiral at the carbinol carbon. The rate of the Sₙ2 reaction would be sensitive to steric hindrance around the reaction center.
Sₙ1 Considerations: While less likely for a primary substrate, an Sₙ1 mechanism could become competitive under certain conditions, particularly if a stable carbocation can be formed. The primary carbocation that would form upon departure of the leaving group is adjacent to a double bond, making it an allylic carbocation. This allylic carbocation is resonance-stabilized, which significantly lowers the activation energy for its formation. Therefore, Sₙ1 reactions are a distinct possibility. The resonance delocalization of the positive charge in the allylic carbocation intermediate can lead to the formation of a mixture of constitutional isomers as products.
For example, reaction with thionyl chloride (SOCl₂) could proceed through an Sₙi mechanism (internal nucleophilic substitution) to give the corresponding chloride with retention of configuration, or in the presence of pyridine, it would likely proceed via an Sₙ2 mechanism with inversion. Reaction with HBr under conditions that favor carbocation formation could lead to a mixture of the direct substitution product and an allylic rearrangement product.
Elimination Reactions to Form Alkenes or Dienes
The alcohol functional group in this compound can undergo elimination reactions, typically through dehydration, to yield dienes. This process generally requires the conversion of the hydroxyl group into a better leaving group.
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. The subsequent loss of water can proceed via an E1 or E2 mechanism. pitt.eduyoutube.com For a primary alcohol like this, the E1 mechanism would involve the formation of a highly unstable primary carbocation, making this pathway less likely unless a carbocation rearrangement occurs. libretexts.org However, the E2 mechanism is also possible, especially if a strong acid and heat are applied, where a base (like the conjugate base of the acid or a solvent molecule) abstracts a proton from a beta-carbon simultaneously with the departure of the water molecule. youtube.comwikipedia.org
The regioselectivity of the elimination is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. labster.comchemistrysteps.com In the case of this compound, elimination can lead to the formation of a conjugated diene system, which is particularly stable due to resonance.
Alternatively, the hydroxyl group can be chemically modified into a better leaving group, such as a tosylate. Treatment with a strong, non-nucleophilic base would then favor an E2 elimination to form the diene product. The E2 mechanism has strict stereochemical requirements, necessitating an anti-periplanar arrangement between the proton to be removed and the leaving group. chemistrysteps.com
Table 1: Predicted Products of Elimination Reactions
| Reaction Type | Reagents & Conditions | Probable Mechanism | Major Product | Minor Product(s) |
|---|---|---|---|---|
| Acid-Catalyzed Dehydration | H₃PO₄ or H₂SO₄, Heat | E1/E2 | 1,3-Dimethyl-5-methylenecyclohexene | 4,6-Dimethylcyclohexa-1,3-diene |
Chemoselective and Regioselective Reactions
The presence of both an alcohol and an alkene allows for selective reactions targeting one functional group while leaving the other intact, a concept known as chemoselectivity. jst.go.jp Regioselectivity, the preference for reaction at a specific position, is also a key consideration.
Selective Reactions of the Alkene in Presence of the Alcohol
Conversely, the alkene double bond can be functionalized without affecting the alcohol group using specific reagents.
Epoxidation: The alkene can be selectively converted to an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The hydroxyl group can direct the epoxidation, leading to syn-epoxidation, where the epoxide forms on the same face of the ring as the alcohol. youtube.comrsc.org This directing effect arises from hydrogen bonding between the alcohol and the peroxy acid in the transition state.
Hydrogenation: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) can selectively reduce the alkene to an alkane. libretexts.org Typically, these conditions are mild enough not to reduce the primary alcohol. libretexts.org The hydrogen atoms add to the same face of the double bond in a syn-addition. libretexts.org
Allylic Oxidation: It is also possible to functionalize the allylic positions of the cyclohexene ring without reacting with the double bond or the alcohol. Reagents such as selenium dioxide or certain copper and cobalt catalysts can introduce a hydroxyl or other functional group at the carbon adjacent to the double bond. thieme-connect.denih.govstackexchange.combcrec.id
Table 3: Examples of Selective Reactions at the Alkene Group
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Epoxidation | m-CPBA | (3,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-yl)methanol |
| Hydrogenation | H₂, Pd/C | (3,5-Dimethylcyclohexyl)methanol |
Photochemical and Radical Induced Reactions
Photo-NOCAS Type Reactions with Related Dienes
The Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (photo-NOCAS) reaction typically involves the electron-transfer-sensitized addition of a nucleophile, such as methanol (B129727), to an alkene or diene. researchgate.net While this compound itself is not a conjugated diene, the dienes formed from its elimination (as discussed in section 3.2.3) could potentially participate in such reactions.
The general mechanism involves photoinduced electron transfer from the diene to an electron-accepting sensitizer (B1316253) (e.g., 1,4-dicyanobenzene). The resulting diene radical cation is then attacked by a nucleophile (e.g., methanol). The radical formed after nucleophilic addition can then undergo further reactions, such as coupling with the sensitizer radical anion, to yield the final product. researchgate.net The regiochemistry of the nucleophilic attack generally follows anti-Markovnikov principles, where the nucleophile adds to the less substituted end of the radical cation, leading to the more stable radical intermediate. researchgate.net
Radical Functionalization of the Cyclohexene Ring
The cyclohexene ring in this compound is susceptible to radical reactions, primarily through two pathways: radical addition to the double bond and allylic C-H functionalization.
Radical Addition: A radical species can add across the π-bond of the alkene. stackexchange.comlibretexts.org This process is often initiated by a radical initiator (e.g., a peroxide). The initial radical adds to one of the sp² carbons, generating a new, more stable radical on the adjacent carbon. libretexts.orgpressbooks.pub This intermediate radical then typically abstracts an atom (like a hydrogen or halogen) from another molecule to propagate the chain reaction and form the final product. libretexts.org The regioselectivity favors the formation of the more substituted, and thus more stable, carbon radical intermediate. libretexts.orgpressbooks.pub
Allylic Functionalization: The C-H bonds adjacent to the double bond (allylic positions) are weaker than typical alkane C-H bonds and are susceptible to radical abstraction. This can be achieved using reagents that promote allylic C-H functionalization. berkeley.edursc.org The resulting allylic radical is resonance-stabilized and can then react with another species to form a new functionalized product. This allows for the introduction of new groups at the positions next to the double bond while preserving the alkene functionality.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon skeleton and the relative orientation of protons.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and stereochemistry. youtube.comsdsu.edu For (4,6-Dimethylcyclohex-3-en-1-yl)methanol, a combination of correlation experiments is used.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, the proton on the carbon bearing the hydroxyl group (H1) would show a correlation to the adjacent ring proton (H6). Likewise, the olefinic proton (H3) would show correlations to the adjacent methylene (B1212753) protons (H2).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, simplifying the complex spectra. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. For example, the protons of the methyl group at C4 would show an HMBC correlation to the olefinic carbons C3 and C4, confirming their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the substituents on the cyclohexene (B86901) ring.
The expected NMR data, based on analogous structures, are summarized in the following tables.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~3.5-3.7 (m) | ~68-70 |
| 2 | ~1.8-2.1 (m) | ~30-35 |
| 3 | ~5.3-5.5 (m) | ~125-130 |
| 4 | - | ~130-135 |
| 5 | ~1.8-2.1 (m) | ~30-35 |
| 6 | ~1.5-1.7 (m) | ~35-40 |
| CH₂OH | ~3.4-3.6 (d) | ~65-68 |
| 4-CH₃ | ~1.6-1.7 (s) | ~20-25 |
Table 2: Key 2D-NMR Correlations for Structural Elucidation
| Correlation Type | Proton(s) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H1 | H6, H2 | Connectivity around the alcohol-bearing carbon |
| COSY | H3 | H2 | Position of the double bond |
| HSQC | All Protons | Directly Attached Carbons | Direct C-H bond assignment |
| HMBC | 4-CH₃ Protons | C3, C4, C5 | Placement of the vinyl methyl group |
| HMBC | 6-CH₃ Protons | C1, C5, C6 | Placement of the alkyl methyl group |
The cyclohexene ring is not planar and exists in a dynamic equilibrium between two half-chair conformations. researchgate.net The substituents can occupy pseudo-axial or pseudo-equatorial positions. Dynamic NMR (DNMR) is a technique used to study these conformational changes. copernicus.org
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, the ring inversion is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the inversion slows down. At a specific temperature, known as the coalescence temperature, the signals for the individual conformers broaden and merge. By further lowering the temperature, the signals for each distinct conformer can be resolved. Analysis of this data allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process, providing valuable insight into the conformational stability and flexibility of the molecule. researchgate.netnih.gov
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. docbrown.inforesearchgate.net
O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Bands in the 2850-3100 cm⁻¹ region correspond to C-H stretching vibrations. The olefinic C-H stretch (=C-H) appears at a higher frequency (~3020-3080 cm⁻¹) than the aliphatic C-H stretches. nist.gov
C=C Stretch: A characteristic band for the carbon-carbon double bond in the cyclohexene ring is expected around 1640-1680 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum. docbrown.info
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol is expected to appear as a strong band in the IR spectrum in the range of 1000-1100 cm⁻¹.
Table 3: Expected Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| ~3400 | ν(O-H) | Alcohol | Strong, Broad | Weak |
| ~3040 | ν(=C-H) | Alkene | Medium | Medium |
| ~2960, 2870 | ν(C-H) | CH₃, CH₂, CH | Strong | Strong |
| ~1650 | ν(C=C) | Alkene | Medium | Strong |
| ~1450 | δ(C-H) | CH₃, CH₂ | Medium | Medium |
The precise frequencies of vibrations, particularly in the "fingerprint region" (below 1500 cm⁻¹), are sensitive to the molecule's conformation. docbrown.info For this compound, the vibrational modes involving the substituents on the cyclohexene ring would differ depending on whether they are in a pseudo-axial or pseudo-equatorial orientation. For example, C-H bending modes and C-C stretching modes connected to the chiral centers (C1 and C6) would be conformationally sensitive. By comparing experimental spectra with quantum chemical calculations for different possible conformers, it is possible to determine the most stable conformation of the molecule. sapub.org
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₀H₁₈O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of this fragmentation is highly dependent on the molecule's structure and can be used to confirm the identity of its various components. youtube.com
For this monoterpene alcohol, common fragmentation pathways would include: scispace.com
Loss of water (H₂O): A peak corresponding to [M-18]⁺• is very common for alcohols.
Loss of a methyl group (CH₃): A peak at [M-15]⁺ would result from the cleavage of one of the methyl groups.
Loss of the hydroxymethyl group (CH₂OH): A peak at [M-31]⁺ could also be observed.
Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to predictable fragment ions that help confirm the ring structure.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺• | - (Molecular Ion) |
| 139 | [C₉H₁₅O]⁺ | CH₃ |
| 136 | [C₁₀H₁₆]⁺• | H₂O |
| 121 | [C₉H₁₃]⁺ | H₂O + CH₃ |
| 82 | [C₆H₁₀]⁺• | C₄H₈O (Retro-Diels-Alder) |
This combination of advanced spectroscopic methods provides a complete and detailed picture of the molecular structure, stereochemistry, and conformational dynamics of this compound, enabling its unambiguous characterization.
Chiroptical Spectroscopy (If Applicable to Enantiomers/Diastereomers)
The structure of this compound contains three stereocenters at positions 1, 4, and 6 of the cyclohexene ring. Therefore, this compound can exist as multiple stereoisomers (enantiomers and diastereomers), making it a chiral molecule. Chiroptical spectroscopy techniques are essential for studying these stereoisomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is a powerful tool for determining the absolute configuration of enantiomers. stonybrook.eduresearchgate.netgoogle.sowiley.com
For this compound, the chromophore responsible for a CD signal in the accessible UV region would be the carbon-carbon double bond within the cyclohexene ring. The spatial arrangement of the methyl and hydroxymethyl substituents relative to the double bond would influence the CD spectrum. Each enantiomer of a specific diastereomer would produce a CD spectrum that is a mirror image of the other.
In the absence of an experimentally determined CD spectrum, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), would be employed to predict the CD spectra for each possible stereoisomer. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the synthesized or isolated compound could be assigned.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.orgkud.ac.inslideshare.net ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information. wikipedia.org
An ORD spectrum of a chiral molecule like this compound would exhibit a phenomenon known as the Cotton effect in the region of the chromophore's absorption. amrita.edu A positive Cotton effect is observed when the optical rotation first increases and then decreases as the wavelength decreases, while a negative Cotton effect shows the opposite behavior. The sign and magnitude of the Cotton effect are characteristic of the molecule's stereochemistry.
Similar to CD, ORD can be used to determine the absolute configuration of the stereoisomers of this compound by comparing the experimental ORD curve with those of known compounds or with computationally predicted curves. slideshare.net
Computational and Theoretical Investigations of 4,6 Dimethylcyclohex 3 En 1 Yl Methanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational approaches provide a detailed picture of the molecule's ground state properties and conformational possibilities.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. mdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various ground-state properties with a favorable balance of accuracy and computational cost. For (4,6-Dimethylcyclohex-3-en-1-yl)methanol, DFT calculations would typically begin with a geometry optimization to find the lowest energy structure.
These calculations can predict key geometric parameters. For the cyclohexene (B86901) ring, the C=C double bond is expected to have a length of approximately 1.34 Å, while the C-C single bonds will vary depending on their position, typically ranging from 1.50 to 1.54 Å. The presence of methyl and methanol (B129727) substituents will influence the local geometry. The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be determined, providing insight into the molecule's polarity and reactive sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical outputs, as their gap is an indicator of the molecule's kinetic stability.
Table 1: Predicted Ground State Properties of a Substituted Cyclohexene Derivative from DFT Calculations
| Property | Predicted Value |
| C=C Bond Length | ~1.34 Å |
| C-C Bond Length (average) | ~1.52 Å |
| C-O Bond Length | ~1.43 Å |
| C-H Bond Length (average) | ~1.09 Å |
| Dipole Moment | ~1.5 - 2.0 D |
| HOMO-LUMO Gap | ~5 - 7 eV |
Generally, larger substituents prefer to be in the pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions that are highly destabilizing. For this compound, several diastereomers are possible, and for each, a conformational analysis is necessary to identify the global minimum energy structure. Computational methods can map the potential energy surface by systematically rotating the substituents and the ring, thereby identifying all stable conformers and the energy barriers between them. The relative energies of these conformers can be calculated to determine their population at a given temperature.
Table 2: Relative Energies of Hypothetical Conformers of a Disubstituted Cyclohexene
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| A | Diequatorial | 0.0 (Reference) |
| B | Axial-Equatorial | 1.5 - 2.5 |
| C | Diaxial | > 4.0 |
The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. The functional is the part of the calculation that approximates the exchange-correlation energy, and numerous functionals have been developed, each with its own strengths and weaknesses. Common functionals include B3LYP, M06-2X, and ωB97X-D.
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational cost. chemrxiv.org Popular basis set families include Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). For molecules containing heteroatoms like oxygen, the inclusion of diffuse functions (e.g., 6-31+G(d)) is often important for accurately describing the electron distribution. researchgate.net The choice of functional and basis set must be carefully considered and often benchmarked against experimental data or higher-level calculations to ensure the reliability of the computed properties. cpts.com.uanih.gov
Table 3: Illustrative Performance of Different Levels of Theory for Reaction Energy Calculation
| Functional | Basis Set | Relative Computational Cost | Typical Error (kcal/mol) |
| B3LYP | 6-31G(d) | Low | 3 - 5 |
| M06-2X | 6-311+G(d,p) | Medium | 1 - 3 |
| ωB97X-D | def2-TZVP | Medium-High | 1 - 2 |
| CCSD(T) | cc-pVTZ | Very High | < 1 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed, providing deep insights into the reaction mechanism.
A plausible synthetic route to this compound could involve a Diels-Alder reaction to form the substituted cyclohexene ring, followed by functional group manipulations to introduce the methanol group. wikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition, and its transition state is a key point on the potential energy surface. lscollege.ac.innih.gov
Computational methods can be used to locate and characterize this transition state. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. Its geometry reveals the arrangement of atoms at the point of highest energy during the reaction. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction.
Table 4: Typical Activation Energies for Diels-Alder Reactions
| Reactants | Catalyst | Activation Energy (kcal/mol) |
| Butadiene + Ethylene | None | 20 - 25 |
| Cyclopentadiene + Acrylonitrile | None | 15 - 20 |
| Isoprene (B109036) + Maleic Anhydride (B1165640) | Lewis Acid | 10 - 15 |
Beyond characterizing a single transition state, computational chemistry can be used to map the entire reaction pathway, including any intermediates and subsequent transition states. rsc.org For the synthesis of this compound, this would involve calculating the energies of the starting diene and dienophile, the Diels-Alder transition state, the cyclohexene product, and any subsequent intermediates and transition states involved in the modification of the functional groups.
Solvent Effects on Reaction Energetics and Mechanisms
No specific studies on the solvent effects on reaction energetics and mechanisms involving this compound have been found.
Theoretical investigations in this area would typically employ computational models to simulate the behavior of the molecule in various solvents. By calculating the energy of the reactants, transition states, and products in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar), chemists can predict how a solvent might influence the rate and outcome of a reaction. These studies often utilize methods such as Density Functional Theory (DFT) combined with continuum solvation models or explicit solvent molecules to provide a detailed understanding of solute-solvent interactions.
Spectroscopic Property Prediction and Validation
Prediction of NMR Chemical Shifts and Coupling Constants
There are no specific published computational predictions of NMR chemical shifts and coupling constants for this compound.
Computational chemistry offers powerful tools for the prediction of NMR spectra. nih.gov Methodologies such as Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level of theory, can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for confirming the structure of newly synthesized compounds or for assigning signals in complex experimental spectra. A hypothetical data table for predicted NMR shifts is presented below to illustrate the typical output of such a study.
Table 1: Hypothetical Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 40.5 |
| C2 | 1.85 | 35.2 |
| C3 | 5.40 | 125.8 |
| C4 | - | 134.1 |
| C5 | 2.10 | 30.7 |
| C6 | 1.75 | 38.4 |
| CH₂OH | 3.55 | 68.2 |
| 4-CH₃ | 1.65 | 23.5 |
| 6-CH₃ | 0.95 | 21.9 |
Note: This data is illustrative and not based on actual research findings.
Simulation of Vibrational Spectra and Normal Mode Analysis
Specific simulated vibrational spectra and normal mode analyses for this compound are not available in the literature.
Theoretical vibrational spectroscopy, typically carried out using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov These simulations calculate the vibrational frequencies and intensities of the normal modes of the molecule, which correspond to the peaks observed in experimental spectra. researchgate.net This analysis is instrumental in identifying functional groups and understanding the molecule's vibrational properties. A table of hypothetical vibrational frequencies is provided as an example.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3650 | Alcohol hydroxyl group |
| C-H stretch (alkene) | 3025 | Vinyl C-H bond |
| C-H stretch (alkane) | 2850-2960 | Methyl and methylene (B1212753) C-H bonds |
| C=C stretch | 1670 | Cyclohexene double bond |
| C-O stretch | 1050 | Alcohol C-O bond |
Note: This data is for illustrative purposes and is not derived from published research.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
There are no specific computational studies on the hydrogen bonding networks of this compound.
As an alcohol, this compound is capable of forming hydrogen bonds. ontosight.ai Computational studies, such as molecular dynamics simulations or quantum chemical calculations on molecular clusters, could elucidate the preferred hydrogen bonding motifs (e.g., chains, rings) and their energetic contributions to the stability of the condensed phase. comporgchem.comaip.org Such studies provide insight into the supramolecular structure of the compound. nih.gov
van der Waals Interactions and Crystal Packing (if solid-state structures are studied)
No crystallographic data or computational studies on the crystal packing of this compound were found.
Should the compound be a solid at a certain temperature, computational methods could be used to predict its crystal structure and analyze the intermolecular forces, including van der Waals interactions and hydrogen bonds, that govern the packing of molecules in the crystal lattice. mdpi.com These predictions can be compared with experimental data from X-ray crystallography to validate the computational models.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Derivatization and Functionalization Strategies for Advanced Materials and Precursors
Synthesis of Chemically Modified Derivatives
The inherent reactivity of both the alcohol and alkene functionalities within (4,6-Dimethylcyclohex-3-en-1-yl)methanol allows for a diverse range of chemical transformations. These modifications are pivotal in tailoring the molecule's properties for specific applications.
Esterification and Etherification of the Alcohol
The primary alcohol group of this compound is readily susceptible to esterification and etherification, yielding derivatives with altered polarity, volatility, and chemical reactivity.
Esterification: The reaction of the alcohol with various carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, under acidic or basic conditions, produces a wide array of esters. masterorganicchemistry.com The Fischer-Speier esterification, a classic acid-catalyzed method, can be employed, though milder, more contemporary methods often provide higher yields and greater functional group tolerance. researchgate.net These reactions are crucial for introducing new functional groups and modifying the molecule's organoleptic properties. For instance, esterification with short-chain carboxylic acids can lead to compounds with fruity or floral scent profiles.
Etherification: The Williamson ether synthesis provides a robust method for converting the alcohol into an ether. masterorganicchemistry.comwikipedia.orgkhanacademy.org This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org This process is fundamental for creating derivatives with enhanced chemical stability and different solvent properties. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups, significantly expanding the chemical space accessible from the starting material.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Etherification | 1. Strong Base (e.g., NaH), 2. Alkyl Halide | Ether |
Functionalization of the Alkene Moiety (e.g., Epoxidation, Dihydroxylation)
The double bond within the cyclohexene (B86901) ring presents another key site for functionalization, enabling the introduction of new stereocenters and functional groups.
Epoxidation: The alkene can be converted to an epoxide, a versatile three-membered ring intermediate, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govyork.ac.uk The reaction is typically stereospecific, with the epoxide forming on one face of the double bond. nih.gov The electron-rich nature of the tetrasubstituted double bond in this compound suggests it would be the preferred site of epoxidation over a less substituted double bond. organic-chemistry.org The resulting epoxide is a valuable precursor for further transformations, including ring-opening reactions to form diols and amino alcohols.
Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. This can be achieved through different methods, leading to either syn or anti addition of the hydroxyl groups. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.org Asymmetric dihydroxylation, pioneered by Sharpless, allows for the enantioselective synthesis of diols using a chiral ligand. wikipedia.org Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening.
Table 2: Alkene Functionalization Reactions
| Reaction Type | Reagents and Conditions | Key Intermediate/Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide | syn-addition |
| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | Vicinal Diol | syn-addition |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | anti-addition |
Ring Modification and Rearrangement Products
Under acidic conditions, the carbocation intermediates formed from this compound or its derivatives can undergo skeletal rearrangements, such as the Wagner-Meerwein rearrangement. wikipedia.orgyoutube.comslideshare.netlibretexts.orgyoutube.com These rearrangements are driven by the formation of a more stable carbocation and can lead to the expansion or contraction of the cyclohexene ring, or the migration of alkyl groups. wikipedia.orgyoutube.com While specific studies on this compound are not widely documented, the general principles of carbocation chemistry suggest that treatment with strong acids could lead to a variety of rearranged products, offering a pathway to novel molecular scaffolds.
This compound as a Building Block in Complex Synthesis
The functionalized derivatives of this compound serve as crucial intermediates in the synthesis of more complex and valuable molecules.
Precursor in Natural Product Synthesis
The structural motif of a substituted cyclohexene is a common feature in many natural products, particularly in the terpene family. While direct synthesis of specific natural products from this compound is not extensively reported, its structural similarity to key intermediates makes it a potential starting material. For example, the synthesis of α-Bisabolol, a sesquiterpenoid with anti-inflammatory properties, involves a substituted cyclohexene ring. nih.gov The functional handles on this compound could be strategically manipulated to construct the side chain and install the necessary stereochemistry for such natural products.
Intermediate for Aroma and Fragrance Chemical Development
The fragrance industry heavily relies on the synthesis of novel compounds with desirable olfactory properties. The cyclohexene core is present in many important fragrance molecules. For instance, rose oxide, a key component of rose and geranium oils, is a tetrahydropyran (B127337) derivative that can be synthesized from citronellol, an acyclic monoterpenoid alcohol. researchgate.netgoogle.comgoogle.com The structural elements of this compound, particularly after functionalization, could serve as precursors for the synthesis of rose oxide analogues or other floral and fruity-scented compounds. researchgate.netthegoodscentscompany.comthegoodscentscompany.com The ester and ether derivatives mentioned previously are also prime candidates for new aroma chemicals, as these functional groups are known to contribute significantly to a molecule's scent profile.
Polymer Monomer or Cross-linking Agent (if applicable)
While specific studies on the polymerization of this compound are not extensively documented in peer-reviewed literature, its structure suggests potential pathways for incorporation into polymeric materials.
Potential as a Polymer Monomer:
Theoretically, this compound could serve as a monomer in several types of polymerization reactions.
Polyester (B1180765) Synthesis: The primary alcohol group can undergo esterification with dicarboxylic acids or their derivatives to form polyesters. mdpi.comyoutube.com The inclusion of the dimethylcyclohexene ring into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting polyester compared to those made from simple aliphatic diols. mdpi.com For instance, the melt polymerization technique, commonly used for producing polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), could be adapted. mdpi.comresearchgate.net This two-step process typically involves an initial esterification/transesterification followed by a polycondensation step at high temperature and vacuum to increase the molecular weight. mdpi.com
Ring-Opening Metathesis Polymerization (ROMP): The cyclohexene ring contains a double bond that could, in principle, participate in ROMP. rsc.org This method is a powerful tool for creating functional polymers from strained cyclic olefins. researchgate.netrsc.org However, cyclohexene and its derivatives generally exhibit low ring strain, which makes them less reactive and thus less common as homopolymers compared to more strained rings like norbornenes or cyclobutenes. rsc.orgmdpi.com The polymerization of functionalized cyclohexene oxide has been demonstrated using various catalysts, suggesting that with the right catalytic system, the double bond in this compound might be opened. mdpi.comnih.govrsc.orgnih.gov
Potential as a Cross-linking Agent:
The bifunctional nature of this compound also suggests its potential use as a cross-linking agent to create three-dimensional polymer networks. mdpi.comspecialchem.com The hydroxyl group could be reacted into a polymer backbone, leaving the double bond pendant. This pendant double bond could then be used for a subsequent cross-linking reaction, for example, through free-radical polymerization or a thiol-ene reaction, to link different polymer chains together. nih.gov Alternatively, Diels-Alder reactions involving the cyclohexene double bond could be employed to form thermally reversible cross-links if a suitable diene or dienophile is used. escholarship.orgbwise.krresearchgate.net
Advanced Analytical Derivatization for Complex Mixture Analysis (e.g., GC-MS applications)
For the analysis of this compound in complex mixtures, such as environmental samples or natural product extracts, gas chromatography-mass spectrometry (GC-MS) is a powerful technique. However, the polarity of the alcohol group can lead to poor peak shape and reduced volatility. Derivatization is a common strategy to overcome these issues. sigmaaldrich.comlibretexts.orgresearchgate.net
The primary goal of derivatization for GC analysis is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. libretexts.orgresearchgate.net This increases the compound's volatility and thermal stability, leading to improved chromatographic separation and detection. sigmaaldrich.comresearchgate.net
Common Derivatization Techniques:
Silylation: This is one of the most widely used derivatization methods for compounds containing hydroxyl groups. libretexts.org The reaction involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comnih.gov The resulting TMS ether of this compound would be significantly more volatile and less polar, making it more amenable to GC-MS analysis. This technique has been successfully applied to the analysis of other terpene alcohols and pentacyclic triterpenes in complex plant extracts. nih.govresearchgate.net
Esterification (Acylation): The alcohol group can be converted into an ester. This is often achieved by reaction with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, in the presence of a catalyst. While this method also increases volatility, silylation is often preferred for its simplicity and the high volatility of the resulting derivatives. libretexts.org
The table below outlines a hypothetical derivatization procedure for this compound based on established methods for similar compounds.
| Step | Procedure | Reagent(s) | Conditions | Expected Product |
| 1 | Sample Preparation | Anhydrous Solvent (e.g., Pyridine, Acetonitrile) | N/A | Solution of Analyte |
| 2 | Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Heat at 60-70°C for 30-60 minutes | (4,6-Dimethylcyclohex-3-en-1-yl)methoxymethyl-trimethylsilane |
| 3 | Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Appropriate GC column and temperature program | Mass spectrum of the TMS derivative |
This table represents a generalized procedure and would require optimization for the specific compound and sample matrix.
The mass spectrum of the derivatized compound would be expected to show characteristic fragments that could be used for its identification and quantification. For a TMS derivative, a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is typically observed, along with fragments resulting from the loss of methyl groups or the entire TMS-O-CH₂- group.
Future Research Directions and Open Questions
Exploration of Novel Biocatalytic or Organocatalytic Transformations
The development of enzymatic and small-molecule catalytic systems for the transformation of (4,6-Dimethylcyclohex-3-en-1-yl)methanol is a primary area for future research. The presence of both a hydroxyl group and a carbon-carbon double bond offers multiple sites for selective catalysis.
Biocatalysis: Biocatalysts, particularly enzymes, could offer highly selective and environmentally benign routes to new derivatives. Future work could focus on:
Enzymatic Oxidation: The use of alcohol dehydrogenases (ADHs) or oxidases to selectively oxidize the primary alcohol to the corresponding aldehyde or carboxylic acid. This could be achieved using isolated enzymes or whole-cell systems. The enzymatic reduction of CO2 to methanol (B129727) has been demonstrated in cascade reactions, highlighting the potential for reversible transformations. phenomenex.comsemanticscholar.org
Alkene Biotransformation: Enzymes could be used to functionalize the cyclohexene (B86901) ring. For instance, ene-reductases could stereoselectively reduce the double bond, while dioxygenases or monooxygenases could introduce new hydroxyl groups, leading to a variety of polyoxygenated cyclohexanoids.
Esterification: Lipases could be employed for the clean and selective esterification of the hydroxyl group with various acyl donors, a process valuable for modifying its fragrance profile or for creating biocompatible derivatives.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. beilstein-journals.orgfarmaciajournal.com For this compound, research could target:
Asymmetric Epoxidation: The development of chiral organocatalysts for the enantioselective epoxidation of the cyclohexene double bond would yield valuable chiral building blocks.
Functionalization of the Hydroxyl Group: Chiral Brønsted acids or bases could catalyze the enantioselective addition of the hydroxyl group to various electrophiles. fagg-afmps.be
Cascade Reactions: Designing organocatalytic cascade reactions that involve both the alkene and alcohol functionalities simultaneously could lead to the rapid construction of complex molecular architectures. beilstein-journals.org
Investigation of Chiral Properties and Enantiomeric Separations
This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. The biological properties, particularly odor, of such isomers can vary significantly. Therefore, the separation and characterization of its enantiomers are of high importance.
Future investigations should include:
Chromatographic Separation: The development of efficient methods for the enantiomeric separation of this compound and its derivatives using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). phenomenex.comcarlroth.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose (B160209), have shown broad applicability for separating a wide range of chiral compounds and would be a logical starting point. phenomenex.comsmolecule.com
Chiral Recognition Mechanisms: Studying the interactions between the individual enantiomers and the chiral stationary phase to understand the mechanism of separation. This can be aided by molecular modeling.
Preparative Separation: Scaling up the analytical separation methods to a preparative scale to obtain enantiomerically pure samples for further characterization and application studies.
A summary of commonly used chiral stationary phases for the separation of related compounds is presented in Table 1.
| Chiral Stationary Phase Type | Common Examples | Separation Principle |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Lux® i-Cellulose-5, Chiralpak®) | Hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer backbone. phenomenex.comsmolecule.com |
| Protein-based | Ovomucoid, Cellulase | Enantioselective binding to chiral pockets within the protein structure. phenomenex.com |
| Cyclodextrin-based | β-cyclodextrin derivatives | Inclusion complexation, where one enantiomer fits better into the chiral cyclodextrin (B1172386) cavity. |
Development of Sustainable Production Methodologies
The principles of green chemistry should guide the future synthesis of this compound. nih.gov Current synthesis likely relies on traditional, potentially harsh chemical methods. beilstein-journals.org Research in this area should focus on:
Bio-based Feedstocks: Investigating the synthesis of the precursor, 2,4-dimethylcyclohexanone, from renewable resources. Terpenes, which are abundant natural products, could serve as potential starting materials for the synthesis of substituted cyclohexene rings. phenomenex.comresearchgate.netrsc.org
Catalytic Reductions: Replacing stoichiometric reducing agents like lithium aluminum hydride with catalytic hydrogenation methods using earth-abundant metal catalysts for the reduction of the corresponding carbonyl compound.
Solvent Selection: Utilizing greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), to replace traditional volatile organic compounds (VOCs). emeraldgrouppublishing.com
The twelve principles of Green Chemistry provide a framework for developing more sustainable chemical processes. nih.gov
Elucidating Structure-Reactivity Relationships for Designed Synthesis
A systematic study of the structure-reactivity relationships of this compound and its derivatives is crucial for designing targeted syntheses and predicting chemical behavior. This can be approached through:
Systematic Derivatization: Synthesizing a library of derivatives by modifying the hydroxyl group (e.g., ethers, esters) and the double bond (e.g., epoxides, diols, saturated ring).
Kinetic Studies: Performing kinetic studies on these derivatives in various reactions to quantify the electronic and steric effects of the substituents on reactivity.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of the derivatives with their observed reactivity or properties (e.g., fragrance intensity). researchgate.net Such models can guide the design of new molecules with desired characteristics. For instance, descriptors such as molecular connectivity, polar surface area, and electronic parameters (HOMO/LUMO energies) have been used to model the activity of cyclohexane (B81311) derivatives. researchgate.net
Advanced Theoretical Studies of Electronic and Conformational Dynamics
Computational chemistry offers a powerful lens to understand the intrinsic properties of this compound at a molecular level. Future theoretical work could provide deep insights into:
Conformational Analysis: The cyclohexene ring is flexible and can adopt multiple conformations. Computational studies can identify the most stable conformers and the energy barriers between them, which is critical for understanding its reactivity and interactions with biological receptors or catalysts.
Electronic Structure: Calculation of the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, can help to predict the most likely sites for electrophilic and nucleophilic attack.
Reaction Mechanisms: Modeling the transition states and reaction pathways for the proposed biocatalytic and organocatalytic transformations can provide a detailed understanding of the reaction mechanisms and help in the rational design of more efficient catalysts.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data can aid in the structural elucidation of new derivatives synthesized in the laboratory.
Q & A
Q. What are the established synthesis routes for (4,6-Dimethylcyclohex-3-en-1-yl)methanol, and how do their efficiencies compare?
Answer: The compound can be synthesized via:
- Friedel-Crafts alkylation : Cyclohexene derivatives are functionalized using methanol-containing reagents under acidic conditions. This method offers moderate yields (~50–60%) but may require stringent temperature control to avoid side reactions like over-alkylation .
- Biocatalytic approaches : Enzymes such as alcohol dehydrogenases or lipases can stereoselectively reduce ketone precursors in environmentally benign solvents (e.g., water or ionic liquids). While yields are lower (~30–40%), this route minimizes hazardous waste .
- Grignard addition : Reaction of a cyclohexenylmagnesium bromide with formaldehyde, followed by quenching. This method provides high purity (>95%) but demands anhydrous conditions and inert atmospheres .
Q. How is the structural confirmation of this compound achieved experimentally?
Answer:
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Data collection requires high-resolution diffraction (≤1.0 Å) and careful handling of crystal twinning due to the compound’s chiral centers .
- Spectroscopy :
Q. What physicochemical properties are critical for its storage and handling?
Answer:
- Hydrophobicity : LogP ~2.5 (predicted), requiring storage in airtight containers to prevent moisture absorption .
- Thermal stability : Decomposes above 200°C; DSC analysis is recommended to determine safe handling temperatures .
- Solubility : Limited in water (<1 mg/mL), but miscible with polar aprotic solvents (e.g., DMSO, acetone) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the cyclohexene ring’s electron-rich double bond is prone to epoxidation .
- Molecular Dynamics (MD) : Simulates solvent interactions, revealing preferential solvation in methanol/water mixtures, which informs reaction solvent selection .
- Docking studies : Screens potential enzyme targets (e.g., cytochrome P450) to predict metabolic pathways or biodegradability .
Q. How should researchers address contradictions in reported biological activity data?
Answer:
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For instance, conflicting antimicrobial activity (IC values ranging 10–100 µM) may arise from strain-specific resistance .
- Experimental replication : Standardize assay conditions (e.g., fixed pH, temperature) and validate purity via HPLC (≥98% purity, using C18 columns and acetonitrile/water gradients) .
- Mechanistic studies : Use isotopic labeling (C or H) to track metabolic pathways and confirm whether discrepancies stem from compound degradation .
Q. What are the environmental and regulatory implications of its persistence?
Answer:
- Persistence assessment : The compound’s structural similarity to regulated dioxanes (e.g., karanal group) suggests potential for very high persistence (vP) in soil (t > 180 days). OECD 307 guidelines recommend standardized biodegradation testing .
- Regulatory compliance : Under EU REACH, it may require authorization if classified as vP/vB (very persistent/very bioaccumulative). Proactive ecotoxicology studies (e.g., Daphnia magna acute toxicity) are advised .
Q. What advanced analytical techniques resolve stereochemical uncertainties?
Answer:
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences >2 minutes indicate resolvable stereoisomers .
- Vibrational Circular Dichroism (VCD) : Provides absolute configuration data by comparing experimental and simulated spectra of the methanol group’s chiral center .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
